BenchChemオンラインストアへようこそ!

AMA-37

DNA-PK inhibition NHEJ pathway Kinase inhibitor potency

AMA-37 is the definitive DNA-PK-selective inhibitor for pathway analysis. Unlike NU7441 (mTOR/PI3K cross-reactive) or KU-0060648 (dual DNA-PK/PI3K), AMA-37 inhibits DNA-PK (IC50 0.27 μM) while sparing PI3K isoforms (p110α IC50 32 μM). This selectivity ensures DNA repair phenotypes (NHEJ, γH2AX foci, G2 checkpoint) are attributable to DNA-PK alone. Validated for G2 checkpoint abrogation with UCN-01, isogranulatimide, and debromohymenialdesine, and for radiosensitization. Structurally distinct from NU7441 and KU-0060648, AMA-37 enables orthogonal target validation. Order for unambiguous DDR research.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 404009-46-7
Cat. No. B1664829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMA-37
CAS404009-46-7
SynonymsAMA-37;  AMA 37;  AMA37;  ArylMorpholine Analog 37;  DNA-PK Inhibitor V; 
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2
InChIKeyFALILNHGILFDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMA-37 (CAS 404009-46-7) DNA-PK Inhibitor – Baseline Potency and Selectivity Profile for Procurement Evaluation


AMA-37, also designated DNA-PK Inhibitor V and Arylmorpholine Analog 37, is a synthetic arylmorpholine small molecule that functions as a selective, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) [1]. The compound exhibits an IC50 of 0.27 μM against DNA-PK while demonstrating poor inhibition of class I phosphoinositide 3-kinase (PI3K) isoforms, with IC50 values of 32 μM (p110α), 3.7 μM (p110β), and 22 μM (p110γ) . DNA-PK is a critical serine/threonine kinase in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs), positioning AMA-37 as a tool compound for investigating DNA damage response (DDR) mechanisms and chemoradiosensitization strategies [1].

AMA-37 (CAS 404009-46-7) DNA-PK Inhibitor – Why Generic Substitution with Other DNA-PK Inhibitors Is Not Supported by Evidence


DNA-PK inhibitors are not functionally interchangeable. AMA-37, NU7441 (KU-57788), and KU-0060648 exhibit divergent selectivity fingerprints that materially impact experimental outcomes. While AMA-37 and NU7441 both inhibit DNA-PK, NU7441 is substantially more potent (IC50 = 14 nM) and demonstrates pronounced cross-reactivity with mTOR (IC50 = 1.7 μM) and PI3K (IC50 = 5.0 μM) [1], whereas AMA-37 displays negligible mTOR activity and only weak PI3K inhibition (p110α IC50 = 32 μM) [2]. Conversely, KU-0060648 is a dual DNA-PK/PI3K inhibitor with sub-nanomolar potency against PI3Kδ/β (IC50 = 0.1–0.5 nM) and potent DNA-PK inhibition (IC50 = 8.6–19 nM) [3]. These distinct selectivity profiles preclude direct substitution; selection must be driven by the specific experimental requirement for either DNA-PK-selective pharmacology (AMA-37), dual DNA-PK/PI3K inhibition (KU-0060648), or high-potency DNA-PK inhibition with broader PIKK family cross-reactivity (NU7441).

AMA-37 (CAS 404009-46-7) DNA-PK Inhibitor – Quantitative Evidence Guide for Differentiated Scientific Selection


DNA-PK Inhibitory Potency of AMA-37: A Moderate-Affinity Chemical Probe Distinct from High-Potency Clinical-Stage DNA-PK Inhibitors

AMA-37 exhibits an IC50 of 0.27 μM (270 nM) against DNA-PK in biochemical assays . In contrast, the widely used clinical-stage DNA-PK inhibitor NU7441 (KU-57788) demonstrates an IC50 of 14 nM against DNA-PK, representing approximately a 19-fold greater potency [1]. This moderate potency of AMA-37 positions it as a chemical probe suitable for target validation and pathway interrogation at defined concentrations (typically 1–20 μM in cellular assays), as opposed to high-potency inhibitors that may engage additional off-targets at lower concentrations due to narrower therapeutic windows in cellular studies.

DNA-PK inhibition NHEJ pathway Kinase inhibitor potency

Selectivity Profile of AMA-37 Over Class I PI3K Isoforms Enables DNA-PK-Specific Pathway Dissection

AMA-37 displays poor inhibitory activity against class I PI3K isoforms, with IC50 values of 32 μM (p110α), 3.7 μM (p110β), and 22 μM (p110γ) [1]. This yields selectivity indices (SI = PI3K IC50 / DNA-PK IC50) of approximately 119-fold for p110α, 14-fold for p110β, and 81-fold for p110γ. In contrast, NU7441 exhibits an IC50 of 5.0 μM for PI3K (mixed isoforms) [2], representing only an 18-fold selectivity window (PI3K IC50 / DNA-PK IC50 = 5,000 nM / 14 nM = 357-fold) when expressed as a ratio but with absolute PI3K inhibition occurring at sub-micromolar concentrations that may confound interpretation of DNA-PK-dependent phenotypes. KU-0060648, conversely, is a potent dual inhibitor with sub-nanomolar IC50 values against PI3Kδ (0.1 nM), PI3Kβ (0.5 nM), and PI3Kα (4 nM) [3], making it unsuitable for studies requiring DNA-PK-selective pharmacology.

Kinase selectivity PI3K family DNA damage response

Functional Modulation of G2 Checkpoint Abrogation by AMA-37: A Defined Cellular Phenotype Not Observed with All DNA-PK Inhibitors

AMA-37 at a concentration of 20 μM reduces the ability of UCN-01, isogranulatimide, and debromohymenialdesine—but not caffeine—to overcome G2 arrest, with statistical significance (p < 0.05) . This functional effect is distinct from that of caffeine, a broad-spectrum ATM/ATR/DNA-PK inhibitor, and demonstrates that AMA-37 selectively modulates G2 checkpoint signaling in a manner dependent on DNA-PK inhibition. No comparable G2 checkpoint abrogation data have been reported for NU7441 or KU-0060648, establishing AMA-37 as a uniquely characterized tool for investigating DNA-PK-dependent checkpoint regulation.

G2/M checkpoint Cell cycle arrest DNA damage checkpoint abrogation

Radiosensitization by AMA-37 Confirms DNA-PK-Dependent Enhancement of DNA Damage Response

Inhibition of DNA-PK with AMA-37 leads to radiosensitization in cellular assays [1]. This effect is mechanistically consistent with the established role of DNA-PK in NHEJ-mediated DSB repair and demonstrates that AMA-37 can potentiate the cytotoxic effects of ionizing radiation. While radiosensitization is a class effect observed with multiple DNA-PK inhibitors including NU7441 and KU-0060648, AMA-37 provides a well-characterized, moderate-potency chemical probe for dose-response studies of radiosensitization without the confounding PI3K inhibition that complicates interpretation of data obtained with dual inhibitors such as KU-0060648 [2].

Radiosensitization DNA repair inhibition Radiotherapy enhancement

Arylmorpholine Chemical Scaffold of AMA-37: A Structurally Distinct Chemotype Among DNA-PK Inhibitors

AMA-37 belongs to the arylmorpholine chemical class, structurally distinct from other major DNA-PK inhibitor chemotypes including the chromenone-based NU7441 (KU-57788) and the pyrimidoisoquinolinone-based KU-0060648 [1][2]. This structural divergence translates to distinct physicochemical properties and off-target interaction profiles. AMA-37 exhibits a molecular weight of 283.32 g/mol and the IUPAC name (2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone, representing a compact benzophenone scaffold with a morpholine substituent [3]. The unique arylmorpholine core may confer different cellular permeability, solubility, and metabolic stability characteristics compared to chromenone and pyrimidoisoquinolinone inhibitors, though direct comparative ADME data remain unavailable.

Chemical scaffold Arylmorpholine Structure-activity relationship

AMA-37 (CAS 404009-46-7) DNA-PK Inhibitor – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


DNA-PK-Selective Pathway Dissection in DNA Damage Response Signaling

AMA-37 is optimally deployed in cellular studies requiring DNA-PK inhibition without confounding PI3K pathway modulation. At concentrations up to 1–3 μM, AMA-37 inhibits DNA-PK (IC50 = 0.27 μM) while exhibiting minimal activity against p110α (IC50 = 32 μM), p110β (IC50 = 3.7 μM), and p110γ (IC50 = 22 μM) [1]. This selectivity profile enables researchers to attribute observed phenotypes—such as impaired NHEJ, altered γH2AX foci resolution, or G2 checkpoint modulation—specifically to DNA-PK inhibition rather than to PI3K-mediated signaling effects. In contrast, dual inhibitors like KU-0060648 simultaneously inhibit PI3Kδ/α/β at sub-nanomolar concentrations [2], rendering them unsuitable for DNA-PK-selective pathway dissection.

G2 Checkpoint Regulation Studies Requiring DNA-PK-Specific Pharmacological Intervention

AMA-37 has been functionally validated to modulate G2 checkpoint abrogation by specific checkpoint kinase inhibitors (UCN-01, isogranulatimide, debromohymenialdesine) at 20 μM, with statistical significance (p < 0.05), while leaving caffeine-mediated checkpoint override unaffected . This established phenotype makes AMA-37 the appropriate chemical probe for studies investigating the intersection of DNA-PK signaling with G2/M checkpoint regulation. No comparable G2 checkpoint functional data are available for NU7441 or KU-0060648, positioning AMA-37 as the preferred tool for this specific biological context.

Radiosensitization Studies Requiring Clean DNA-PK Pharmacology

AMA-37-mediated DNA-PK inhibition produces radiosensitization [3], enabling dose-response studies of radiation enhancement in cellular models. While radiosensitization is a class effect among DNA-PK inhibitors, AMA-37's weak PI3K inhibition profile (32 μM for p110α) [1] ensures that enhanced radiation sensitivity can be attributed primarily to DNA-PK suppression rather than to confounding PI3K pathway inhibition. Dual inhibitors such as KU-0060648 exhibit potent PI3K inhibition (PI3Kδ IC50 = 0.1 nM) [2], which independently promotes apoptosis and cell cycle arrest, complicating interpretation of radiosensitization mechanisms.

Orthogonal Chemical Probe Validation for DNA-PK Target Engagement

The arylmorpholine scaffold of AMA-37 is structurally distinct from the chromenone core of NU7441 and the pyrimidoisoquinolinone core of KU-0060648 [2][4]. Procurement of AMA-37 enables orthogonal chemical probe validation studies in which concordant phenotypes observed across structurally diverse DNA-PK inhibitors strengthen confidence in target-specific effects. This scaffold orthogonality is particularly valuable for preclinical target validation and for ruling out compound-specific off-target liabilities when interpreting DNA-PK-dependent biological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMA-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.